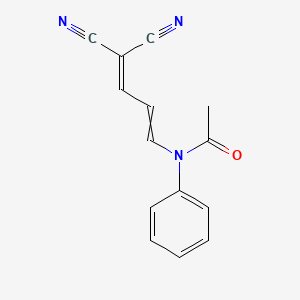
1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene is an organic compound that features both a phenyl ring and a pyridyl ring connected by an acetylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene typically involves the following steps:
Starting Materials: The synthesis begins with 4-(Methylthio)phenylacetylene and 3-methyl-2-pyridylboronic acid.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to form the desired product. The reaction is carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene) under an inert atmosphere.
Purification: The crude product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetylene bridge can be reduced to an alkene or alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and pyridyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alkene or alkane derivatives.
Substitution: Various substituted phenyl and pyridyl derivatives.
科学的研究の応用
1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
作用機序
The mechanism of action of 1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation.
類似化合物との比較
Similar Compounds
1-(4-Methylphenyl)-2-(3-methyl-2-pyridyl)acetylene: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
1-(4-(Methylthio)phenyl)-2-(2-pyridyl)acetylene: Differs in the position of the methyl group on the pyridyl ring, potentially altering its properties.
特性
分子式 |
C15H13NS |
|---|---|
分子量 |
239.3 g/mol |
IUPAC名 |
3-methyl-2-[2-(4-methylsulfanylphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C15H13NS/c1-12-4-3-11-16-15(12)10-7-13-5-8-14(17-2)9-6-13/h3-6,8-9,11H,1-2H3 |
InChIキー |
WKJZTGWBOAFLRH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C#CC2=CC=C(C=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






